molecular formula C11H12FN3O2 B6751293 5-[5-Fluoro-2-(hydroxymethyl)phenyl]-2,4-dimethyl-1,2,4-triazol-3-one

5-[5-Fluoro-2-(hydroxymethyl)phenyl]-2,4-dimethyl-1,2,4-triazol-3-one

Cat. No.: B6751293
M. Wt: 237.23 g/mol
InChI Key: AXNVPPKALPMGKP-UHFFFAOYSA-N
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Description

5-[5-Fluoro-2-(hydroxymethyl)phenyl]-2,4-dimethyl-1,2,4-triazol-3-one is a synthetic organic compound characterized by the presence of a fluorinated phenyl group, a hydroxymethyl substituent, and a triazolone ring

Properties

IUPAC Name

5-[5-fluoro-2-(hydroxymethyl)phenyl]-2,4-dimethyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3O2/c1-14-10(13-15(2)11(14)17)9-5-8(12)4-3-7(9)6-16/h3-5,16H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXNVPPKALPMGKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)C)C2=C(C=CC(=C2)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[5-Fluoro-2-(hydroxymethyl)phenyl]-2,4-dimethyl-1,2,4-triazol-3-one typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Fluorinated Phenyl Intermediate: The starting material, 5-fluoro-2-(hydroxymethyl)benzaldehyde, is synthesized through the fluorination of 2-(hydroxymethyl)benzaldehyde using a fluorinating agent such as Selectfluor.

    Triazolone Ring Formation: The fluorinated intermediate undergoes cyclization with hydrazine derivatives to form the triazolone ring. This step often requires acidic or basic conditions to facilitate the cyclization process.

    Methylation: The final step involves the methylation of the triazolone ring using methylating agents like methyl iodide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-[5-Fluoro-2-(hydroxymethyl)phenyl]-2,4-dimethyl-1,2,4-triazol-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding alcohol or amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, such as nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: 5-[5-Fluoro-2-(carboxylic acid)phenyl]-2,4-dimethyl-1,2,4-triazol-3-one

    Reduction: 5-[5-Fluoro-2-(hydroxymethyl)phenyl]-2,4-dimethyl-1,2,4-triazol-3-amine

    Substitution: 5-[5-Methoxy-2-(hydroxymethyl)phenyl]-2,4-dimethyl-1,2,4-triazol-3-one

Scientific Research Applications

5-[5-Fluoro-2-(hydroxymethyl)phenyl]-2,4-dimethyl-1,2,4-triazol-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: Investigated for its potential as an enzyme inhibitor due to its triazolone moiety, which can interact with active sites of various enzymes.

    Medicine: Explored for its potential anti-inflammatory and anticancer properties, leveraging the biological activity of the triazolone ring.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, where the fluorinated phenyl group imparts unique properties like increased hydrophobicity and chemical resistance.

Mechanism of Action

The mechanism of action of 5-[5-Fluoro-2-(hydroxymethyl)phenyl]-2,4-dimethyl-1,2,4-triazol-3-one involves its interaction with specific molecular targets:

    Enzyme Inhibition: The triazolone ring can mimic natural substrates or transition states, allowing the compound to bind to enzyme active sites and inhibit their activity.

    Signal Transduction Pathways: The compound may interfere with cellular signaling pathways by modulating the activity of key enzymes or receptors involved in these pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-(hydroxymethyl)phenylboronic acid: Shares the fluorinated phenyl and hydroxymethyl groups but lacks the triazolone ring.

    2-Fluoro-5-(hydroxymethyl)benzeneboronic acid: Similar structure but with a boronic acid group instead of the triazolone ring.

    5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Contains a fluorinated phenyl group and exhibits similar biological activities.

Uniqueness

5-[5-Fluoro-2-(hydroxymethyl)phenyl]-2,4-dimethyl-1,2,4-triazol-3-one is unique due to the presence of both the fluorinated phenyl group and the triazolone ring, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry.

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